5-((2S,3S)-5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol
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Overview
Description
5-((2S,3S)-5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol is an organic compound characterized by its unique structure, comprising brominated and dihydrobenzofuran units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Step 1: Synthesis begins with the bromination of a phenyl ring, requiring bromine (Br2) in the presence of a catalyst such as iron (Fe).
Step 2: Formation of the dihydrobenzofuran ring involves a cyclization reaction, often using a strong acid like sulfuric acid (H2SO4) to catalyze the process.
Step 3: Introduction of hydroxy groups to the benzene ring is achieved through hydroxylation, using reagents like hydrogen peroxide (H2O2) in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of 5-((2S,3S)-5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol scales up these synthetic steps. Automated reactors and continuous flow processes ensure efficiency and high yield, using advanced techniques to monitor reaction conditions and optimize reagent use.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions:
Oxidation: It can be oxidized to form quinones, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction can convert the compound into its fully saturated counterparts, utilizing reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation and nitration are common substitution reactions, where the bromine or hydroxy groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium (Pd), iron (Fe)
Major Products Formed
Oxidation Products: Quinones and related compounds.
Reduction Products: Fully saturated derivatives.
Substitution Products: Varied, depending on the substituents introduced.
Scientific Research Applications
5-((2S,3S)-5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol is used in numerous research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential bioactive properties.
Medicine: Explored for its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials requiring specific structural properties.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: Often targets specific proteins or enzymes involved in biological processes.
Pathways Involved: May interact with signaling pathways or inhibit enzyme activity, leading to downstream effects that can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol: Shares structural similarities but differs in specific functional groups.
2-(4-Hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness
Structural Complexity: The presence of the bromine atom and hydroxyl groups on the dihydrobenzofuran ring contribute to the compound's unique chemical and biological properties.
Versatility: Its reactivity and potential bioactivity make it a valuable compound for diverse research applications, distinguishing it from other structurally similar molecules.
Properties
IUPAC Name |
5-[(2S,3S)-5-bromo-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO4/c21-13-3-6-18-17(9-13)19(12-7-15(23)10-16(24)8-12)20(25-18)11-1-4-14(22)5-2-11/h1-10,19-20,22-24H/t19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIDDLZNRYYITM-VQTJNVASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)Br)C4=CC(=CC(=C4)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C(O2)C=CC(=C3)Br)C4=CC(=CC(=C4)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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